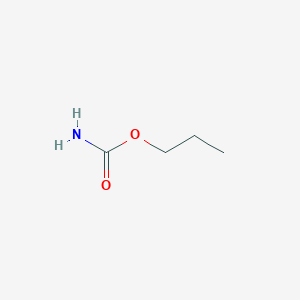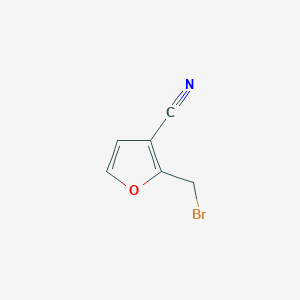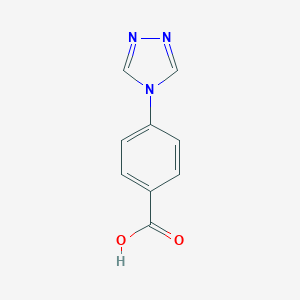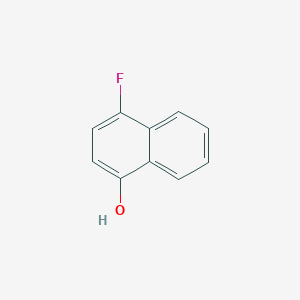
Acetyl 2,3-dioxopropanal-di-(4,4-dimethylthiosemicarbazone)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetyl 2,3-dioxopropanal-di-(4,4-dimethylthiosemicarbazone) is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. It is a metal chelator that has been shown to have anticancer, antiviral, and antibacterial properties.
作用機序
The mechanism of action of Acetyl 2,3-dioxopropanal-di-(4,4-dimethylthiosemicarbazone) involves chelation of metal ions such as iron and copper. Metal ions are essential for the growth and proliferation of cancer cells, viruses, and bacteria. By chelating these metal ions, Acetyl 2,3-dioxopropanal-di-(4,4-dimethylthiosemicarbazone) inhibits the growth and proliferation of these cells and organisms.
生化学的および生理学的効果
Acetyl 2,3-dioxopropanal-di-(4,4-dimethylthiosemicarbazone) has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death that occurs naturally in the body. It has also been shown to inhibit the replication of viruses and the growth of bacteria. Additionally, it has been shown to have antioxidant properties, which can protect cells from damage caused by free radicals.
実験室実験の利点と制限
One advantage of using Acetyl 2,3-dioxopropanal-di-(4,4-dimethylthiosemicarbazone) in lab experiments is its broad spectrum of activity against cancer cells, viruses, and bacteria. It is also relatively easy to synthesize and has low toxicity. However, one limitation is that it may not be effective against all types of cancer cells, viruses, and bacteria. Additionally, its mechanism of action may not be fully understood, which could limit its potential therapeutic applications.
将来の方向性
There are several future directions for Acetyl 2,3-dioxopropanal-di-(4,4-dimethylthiosemicarbazone) research. One direction is to investigate its potential as a therapeutic agent for other diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as a drug delivery system for other therapeutic agents. Additionally, further research is needed to fully understand its mechanism of action and to optimize its efficacy and safety for potential clinical use.
合成法
Acetyl 2,3-dioxopropanal-di-(4,4-dimethylthiosemicarbazone) can be synthesized using a simple two-step method. In the first step, 4,4-dimethylthiosemicarbazone is reacted with acetylacetone to form the intermediate, acetylacetone bis(4,4-dimethylthiosemicarbazone). In the second step, the intermediate is oxidized using hydrogen peroxide to form the final product, Acetyl 2,3-dioxopropanal-di-(4,4-dimethylthiosemicarbazone).
科学的研究の応用
Acetyl 2,3-dioxopropanal-di-(4,4-dimethylthiosemicarbazone) has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It has also been shown to have antiviral properties by inhibiting the replication of viruses such as HIV and hepatitis C virus. Additionally, it has antibacterial properties and has been shown to inhibit the growth of bacteria such as Staphylococcus aureus.
特性
CAS番号 |
140158-63-0 |
|---|---|
製品名 |
Acetyl 2,3-dioxopropanal-di-(4,4-dimethylthiosemicarbazone) |
分子式 |
C11H20N6O2S2 |
分子量 |
332.5 g/mol |
IUPAC名 |
[(2Z,3E)-2,3-bis(dimethylcarbamothioylhydrazinylidene)propyl] acetate |
InChI |
InChI=1S/C11H20N6O2S2/c1-8(18)19-7-9(13-15-11(21)17(4)5)6-12-14-10(20)16(2)3/h6H,7H2,1-5H3,(H,14,20)(H,15,21)/b12-6+,13-9- |
InChIキー |
OHHLVDZVXTYCKD-AAVBEOHCSA-N |
異性体SMILES |
CC(=O)OC/C(=N\NC(=S)N(C)C)/C=N/NC(=S)N(C)C |
SMILES |
CC(=O)OCC(=NNC(=S)N(C)C)C=NNC(=S)N(C)C |
正規SMILES |
CC(=O)OCC(=NNC(=S)N(C)C)C=NNC(=S)N(C)C |
同義語 |
acetyl 2,3-dioxopropanal-di-(4,4-dimethylthiosemicarbazone) Cu-DM-Ac DM-Ac Zn-DM-Ac |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



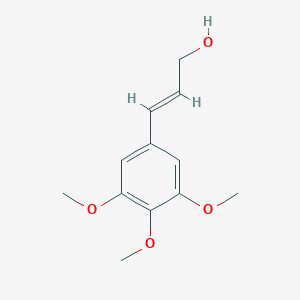
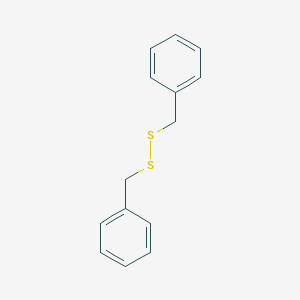
![2-(3,4-dimethoxyphenyl)-7-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B120167.png)
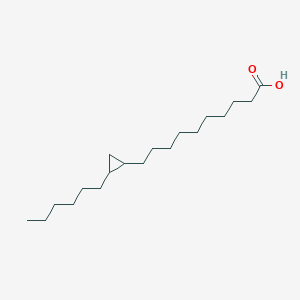
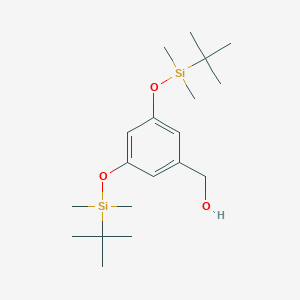
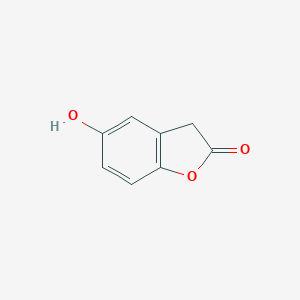
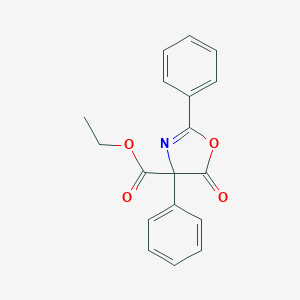
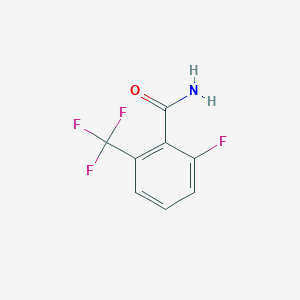
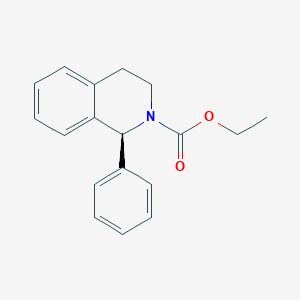
![2-[3-(2-Cyanopropan-2-yl)-5-formylphenyl]-2-methylpropanenitrile](/img/structure/B120185.png)
